2,4-Diamino-6-nitrotoluene

Overview

Description

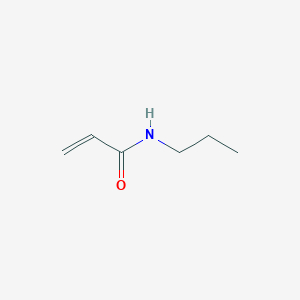

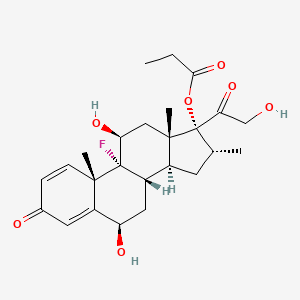

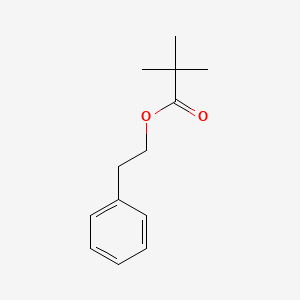

2,4-Diamino-6-nitrotoluene is a compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is also known by the IUPAC name 4-methyl-5-nitrobenzene-1,3-diamine .

Synthesis Analysis

Under nitrate-reducing, nongrowth conditions, a Pseudomonas fluorescens species reduced 2,4,6-trinitrotoluene to aminodinitrotoluenes, which were then further reduced to diaminonitrotoluenes . 2,4-Diamino-6-nitrotoluene (2,4-DANT) was further transformed to a novel metabolite, 4-N-acetylamino-2-amino-6-nitrotoluene (4-N-AcANT) . Another study showed that a TNT-degrading strain, Bacillus cereus strain T4, was able to degrade TNT into 2,4-diamino-6-nitrotoluene (2,4-DANT) among other metabolites .Molecular Structure Analysis

The molecular structure of 2,4-Diamino-6-nitrotoluene consists of a benzene ring with three substituents: a methyl group, a nitro group, and two amino groups .Chemical Reactions Analysis

In the presence of Bacillus cereus strain T4, 2,4,6-trinitrotoluene (TNT) was transformed into 2,4-diamino-6-nitrotoluene (2,4-DANT) among other metabolites . The biodegradation procedure followed the first-order kinetics mechanism .Physical And Chemical Properties Analysis

2,4-Diamino-6-nitrotoluene has a density of 1.4±0.1 g/cm3, a boiling point of 406.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.8±3.0 kJ/mol and a flash point of 199.7±27.3 °C .Scientific Research Applications

Environmental Remediation

Biodegradation of Explosives: 2,4-Diamino-6-nitrotoluene is a significant byproduct in the biodegradation process of TNT (2,4,6-trinitrotoluene), a common explosive. Research has shown that certain bacterial strains can degrade TNT into compounds including 2,4-Diamino-6-nitrotoluene, which is a less toxic and more manageable substance . This application is crucial for the remediation of soil and groundwater contaminated by munitions.

Microbial Metabolism

Role in Nitroreductase Pathways: Microorganisms utilize nitroreductase enzymes to transform nitroaromatic compounds like TNT. During this process, 2,4-Diamino-6-nitrotoluene serves as an intermediate metabolite. Understanding this pathway is essential for developing biotechnological applications for the cleanup of nitroaromatic pollutants .

Proteomic Analysis

Studying Bacterial Stress Responses: The presence of 2,4-Diamino-6-nitrotoluene in bacterial cultures can induce specific stress responses. Proteomic analysis helps in identifying the proteins expressed by bacteria when exposed to nitroaromatic compounds, providing insights into the mechanisms of bacterial resistance and adaptation .

Chemical Synthesis

Precursor for Imidazoles: The compound’s chemical structure makes it a potential precursor in the synthesis of imidazoles, which are valuable heterocycles used in pharmaceuticals, agrochemicals, and other applications. The nitro and amino groups in 2,4-Diamino-6-nitrotoluene can be utilized in various synthetic pathways to create imidazole derivatives .

Pharmaceutical Research

Antimicrobial Compound Synthesis: Research into the antimicrobial properties of various compounds has led to the exploration of 2,4-Diamino-6-nitrotoluene derivatives. These derivatives can be synthesized and tested for their efficacy against a range of microbial pathogens, contributing to the development of new antimicrobial agents .

Toxicology and Safety

Assessment of Mutagenicity: The genotoxicity of nitroaromatic compounds is a significant concern. Studies using 2,4-Diamino-6-nitrotoluene help in evaluating the mutagenic potential of these compounds, which is vital for assessing environmental and occupational safety risks .

Safety And Hazards

Future Directions

The bioremediation potential of bacteria like Bacillus cereus strain T4 and Pseudomonas fluorescens in degrading nitroaromatic compounds like TNT into less harmful end products such as 2,4-Diamino-6-nitrotoluene is promising . These bacteria may be explored for the bioremediation of TNT-contaminated effluents in future field-scale applications .

properties

IUPAC Name |

4-methyl-5-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZSBQYOXAUYCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10216498 | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-6-nitrotoluene | |

CAS RN |

6629-29-4 | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10216498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-5-NITRO-1,3-BENZENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQJ5EX5KMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,4-diamino-6-nitrotoluene?

A1: 2,4-Diamino-6-nitrotoluene has a molecular formula of C7H9N3O2 and a molecular weight of 183.16 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize 2,4-diamino-6-nitrotoluene. Techniques like 15N NMR spectrometry have been particularly useful in understanding its binding mechanisms with soil components like humic acid .

Q3: How is 2,4-diamino-6-nitrotoluene formed?

A3: 2,4-Diamino-6-nitrotoluene is a significant metabolite formed during the anaerobic biodegradation of 2,4,6-trinitrotoluene (TNT). Microorganisms often employ a reductive pathway, sequentially converting TNT to aminodinitrotoluenes (like 2-amino-4,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene) and ultimately to 2,4-diamino-6-nitrotoluene , , , , , , ).

Q4: Can 2,4-diamino-6-nitrotoluene be further degraded?

A4: While often persistent, some microorganisms demonstrate the ability to further degrade 2,4-diamino-6-nitrotoluene. Research highlights the role of enzymes like lignin peroxidase in its oxidative transformation . Studies also show its potential conversion to aliphatic polar products, potentially organic acids, by specific bacterial strains .

Q5: What are the implications of 2,4-diamino-6-nitrotoluene accumulation during TNT degradation?

A5: The accumulation of 2,4-diamino-6-nitrotoluene can hinder the complete bioremediation of TNT-contaminated sites. Research shows that it can inhibit the degradation of TNT and its own removal might cease completely if it accumulates above certain levels .

Q6: How does 2,4-diamino-6-nitrotoluene interact with soil components?

A6: 15N NMR studies reveal that 2,4-diamino-6-nitrotoluene undergoes nucleophilic addition reactions with quinone and carbonyl groups present in soil humic acid. This interaction leads to the formation of both heterocyclic and nonheterocyclic condensation products, significantly influencing its fate in the environment .

Q7: How does the presence of enzymes influence the environmental fate of 2,4-diamino-6-nitrotoluene?

A7: Enzymes like horseradish peroxidase can catalyze an increase in the incorporation of 2,4-diamino-6-nitrotoluene into humic acid. This enzymatic activity can shift the binding mechanism towards imine formation, impacting its persistence and mobility in soil .

Q8: Does 2,4-diamino-6-nitrotoluene pose any environmental risks?

A8: While research on the specific ecological effects of 2,4-diamino-6-nitrotoluene is ongoing, its presence as a byproduct of TNT degradation raises concerns. Understanding its persistence, mobility, and potential toxicity in various environmental matrices is crucial for developing effective remediation strategies .

Q9: What analytical techniques are employed to detect and quantify 2,4-diamino-6-nitrotoluene?

A9: Several methods are available for analyzing 2,4-diamino-6-nitrotoluene. High-performance liquid chromatography (HPLC) coupled with various detection techniques like ultraviolet (UV) absorbance or mass spectrometry is commonly used , . Thin layer chromatography (TLC) also serves as a valuable tool for separating TNT and its degradation products, including 2,4-diamino-6-nitrotoluene .

Q10: How can we ensure the accuracy and reliability of these analytical methods?

A10: Rigorous validation of analytical methods is essential. This involves assessing parameters like accuracy, precision, specificity, linearity, and robustness to ensure reliable and reproducible results for the detection and quantification of 2,4-diamino-6-nitrotoluene in various matrices .

Q11: What is known about the toxicity of 2,4-diamino-6-nitrotoluene?

A11: While more research is needed to fully understand its toxicological profile, studies indicate that 2,4-diamino-6-nitrotoluene might exhibit lower acute toxicity compared to its parent compound, TNT, and some other TNT transformation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)

![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)